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For scientists and researchers working with peptides and low molecular weight (LMW) proteins,

Tricine-sodium dodecyl sulfate-polyacrylamide gel electrophoresis (Tricine-SDS-PAGE) is the

gold standard for achieving high-resolution separation. Unlike standard Laemmli Tris-Glycine

gels, which can fail to resolve proteins smaller than 20 kDa, the Tricine system is specifically

designed to provide sharp, well-defined bands for analytes in the 1-100 kDa range.[1][2][3] The

selection of an appropriate molecular weight standard, or protein ladder, is critical for accurate

analysis in this system. This guide provides a detailed comparison of commercially available

molecular weight standards and controls suitable for Tricine gel electrophoresis, supported by

experimental data and protocols to aid in your selection process.

The Critical Role of Molecular Weight Standards in
Tricine Gels
Molecular weight standards are indispensable for estimating the size of target proteins,

monitoring the progress of electrophoresis, and assessing the efficiency of protein transfer to a

membrane during Western blotting.[4] In the context of Tricine-SDS-PAGE, where the focus is

on small proteins and peptides, the choice of ladder is even more crucial. These smaller

molecules have a tendency to diffuse more readily within the gel matrix, making well-defined

and accurately migrating standards essential for reliable results.[5]
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Several manufacturers offer protein ladders specifically designed or validated for use with

Tricine gel systems. The primary choice for researchers is between unstained and pre-stained

standards. Unstained ladders offer the highest accuracy for molecular weight determination as

the proteins are not modified by dyes that can alter their migration. Pre-stained ladders, on the

other hand, provide the convenience of visualizing protein separation in real-time and

confirming transfer to a membrane.

Below is a comparison of popular LMW protein standards from leading suppliers, suitable for

Tricine-SDS-PAGE.

Feature
Bio-Rad
Polypeptide SDS-
PAGE Standards

Bio-Rad
Kaleidoscope
Polypeptide
Standards

Thermo Fisher
Scientific Novex™
Sharp Pre-stained
Protein Standard

Type Unstained Pre-stained Pre-stained

Molecular Weight

Range
1.4 kDa - 26.6 kDa 3.5 kDa - 31 kDa 3.5 kDa - 260 kDa

Number of Bands 6 5 12

Key Features

Specifically designed

for molecular weight

determination of

peptides and small

proteins on Tricine

gels. Provides even

intensity bands with

Coomassie G-250

staining.

Individually colored

proteins for easy

identification and

monitoring of transfer

efficiency. Calibrated

against the unstained

Polypeptide SDS-

PAGE Standards.

Sharp, multi-colored

bands for accurate

molecular weight

estimation and easy

visualization.

Compatible with

multiple gel

chemistries, including

Tricine.

Recommended Gel

Type

16.5% or 10-20% Tris-

Tricine gels

16.5% or 10-20% Tris-

Tricine gels

Tricine, NuPAGE Bis-

Tris, Tris-Glycine gels

Supplier Catalog # 1610326 1610325 LC5800
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Performance Insights and Experimental
Considerations
For the most accurate molecular weight determination, unstained standards like the Bio-Rad

Polypeptide SDS-PAGE Standards are recommended. These standards are composed of a

mixture of six proteins ranging from 1,423 to 26,625 daltons, which resolve into sharp, evenly

intense bands on Tricine gels when stained with Coomassie Blue G-250.

Thermo Fisher Scientific's Novex™ Sharp Pre-stained Protein Standard offers a broad range of

12 proteins from 3.5 to 260 kDa, with each band having a distinct color for easy identification.

This is particularly advantageous for monitoring electrophoresis and ensuring efficient transfer

during Western blotting. The dyes are covalently attached to the proteins to minimize their

effect on migration across different gel systems, including Tricine gels.

The Bio-Rad Kaleidoscope Polypeptide Standards provide a pre-stained option specifically

tailored for the low molecular weight range, with five colored proteins from 3.5 to 31 kDa. This

makes them an excellent choice for visually tracking the separation of small peptides and

confirming their transfer to a membrane.

Experimental Protocols
To aid researchers in performing their own comparative analysis or for routine use of these

standards, detailed experimental protocols for Tricine-SDS-PAGE are provided below.

Tricine-SDS-PAGE Gel Preparation (16.5% Resolving
Gel)
This protocol is adapted from established methods for resolving low molecular weight proteins.

Reagents:

Acrylamide/Bis-acrylamide solution (49.5% T, 6% C)

Gel Buffer (3.0 M Tris, 0.3% SDS, pH 8.45)

Glycerol
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Deionized Water

10% Ammonium Persulfate (APS)

TEMED

Stacking Gel Solution (4% T, 3% C) in Gel Buffer

Procedure:

Resolving Gel (16.5%):

In a conical tube, mix the following:

5.5 mL Acrylamide/Bis-acrylamide solution

3.3 mL Gel Buffer

3.3 mL Glycerol

3.3 mL Deionized Water

Add 100 µL of 10% APS and 10 µL of TEMED.

Mix gently and immediately pour the gel between the glass plates, leaving space for the

stacking gel.

Overlay with water-saturated n-butanol to ensure a flat surface.

Allow the gel to polymerize for at least 1 hour.

Stacking Gel (4%):

Pour off the butanol and rinse the top of the resolving gel with deionized water.

Prepare the stacking gel solution and add APS and TEMED to initiate polymerization.

Pour the stacking gel on top of the resolving gel and insert the comb.
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Allow the stacking gel to polymerize for at least 30 minutes.

Electrophoresis and Visualization
Buffers:

Anode Buffer (Lower Tank): 0.2 M Tris, pH 8.9

Cathode Buffer (Upper Tank): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25

Sample Buffer (2X): 100 mM Tris-HCl pH 6.8, 200 mM DTT, 4% SDS, 0.2% bromophenol

blue, 20% glycerol.

Procedure:

Assemble the gel cassette in the electrophoresis apparatus.

Fill the inner and outer chambers with the appropriate cathode and anode buffers.

Prepare protein samples and molecular weight standards by diluting with an equal volume of

2X sample buffer. Heat at 85°C for 2 minutes.

Load the samples and the molecular weight standard into the wells.

Run the gel at a constant voltage of 30V until the dye front enters the resolving gel, then

increase to 100-150V.

For unstained standards, after electrophoresis, fix the gel in a solution of 50% methanol and

10% acetic acid for 30 minutes.

Stain the gel with Coomassie Blue G-250 for 1 hour and destain until bands are clearly

visible.

Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key

workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tricine-SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1662993?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662993?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/17406207/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. researchgate.net [researchgate.net]

3. info.gbiosciences.com [info.gbiosciences.com]

4. Invitrogen Novex Sharp Pre-stained Protein Standard 2 x 250 μL | Buy Online |
Invitrogen™ | Fisher Scientific [fishersci.com]

5. Western blot protocol for low molecular weight proteins [abcam.com]

To cite this document: BenchChem. [A Researcher's Guide to Molecular Weight Standards
for Tricine-SDS-PAGE]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662993#molecular-weight-standards-and-controls-
for-tricine-gel-electrophoresis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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